molecular formula C10H9NO4 B1175539 ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate CAS No. 15725-31-2

ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate

Cat. No.: B1175539
CAS No.: 15725-31-2
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate is an organic compound with the molecular formula C14H12Cl2O3 It is characterized by the presence of a dichlorobenzylidene group attached to a 3-oxobutyric acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the dichlorobenzylidene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorobenzylidene)-3-oxo-4-pentenoic acid ethyl ester
  • 2-(3,4-Dichlorobenzylidene)-3-oxo-4-pentenoic acid methyl ester

Comparison

Compared to similar compounds, ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate is unique due to its specific structural features, such as the presence of the 3-oxobutyric acid ethyl ester moiety

Properties

CAS No.

15725-31-2

Molecular Formula

C10H9NO4

Molecular Weight

0

Origin of Product

United States

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